1,3-Benzenedicarbonyl dichloride, 5-(1,1-dimethylethyl)-
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Overview
Description
. This compound is characterized by the presence of two carbonyl chloride groups attached to a benzene ring, with a tert-butyl group at the 5-position. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1,3-Benzenedicarbonyl dichloride, 5-(1,1-dimethylethyl)- typically involves the chlorination of the corresponding dicarboxylic acid or its derivatives. The reaction conditions often include the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents . The process is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Benzenedicarbonyl dichloride, 5-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water or moisture, the acyl chloride groups hydrolyze to form the corresponding dicarboxylic acid.
Scientific Research Applications
1,3-Benzenedicarbonyl dichloride, 5-(1,1-dimethylethyl)- is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: The compound is used in the preparation of polyesters and polyamides.
Pharmaceutical Research: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarbonyl dichloride, 5-(1,1-dimethylethyl)- involves the reactivity of its acyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
1,3-Benzenedicarbonyl dichloride, 5-(1,1-dimethylethyl)- can be compared with other similar compounds such as:
1,3-Benzenedicarbonyl dichloride, 5-chloro-: This compound has a chlorine atom at the 5-position instead of a tert-butyl group.
1,3-Benzenedicarbonyl dichloride, 5-methoxy-: This compound has a methoxy group at the 5-position.
The presence of different substituents at the 5-position affects the reactivity and applications of these compounds. The tert-butyl group in 1,3-Benzenedicarbonyl dichloride, 5-(1,1-dimethylethyl)- provides steric hindrance, which can influence the compound’s reactivity and stability .
Properties
CAS No. |
13239-25-3 |
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Molecular Formula |
C12H12Cl2O2 |
Molecular Weight |
259.12 g/mol |
IUPAC Name |
5-tert-butylbenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C12H12Cl2O2/c1-12(2,3)9-5-7(10(13)15)4-8(6-9)11(14)16/h4-6H,1-3H3 |
InChI Key |
PEZDGINXZHEJFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
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